1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzo[d]imidazole core substituted with a piperidine ring and an ethoxyethyl group. The molecular formula of this compound is C₁₆H₂₄ClN₃O, with a molecular weight of approximately 309.83 g/mol . This compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biological applications .
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, also known by its brand name Bilastine, is a long-lasting second-generation histamine H₁ receptor antagonist (). This means it blocks the action of histamine, a chemical released by the body during allergic reactions, at histamine H₁ receptors. Research has shown Bilastine to be effective in treating allergic rhinitis (hay fever) and allergic urticaria (hives) ().
Beyond its established use as an antihistamine, Bilastine is being explored for its potential applications in other areas. Studies suggest Bilastine may have a role in managing symptoms of allergic conjunctivitis () and atopic dermatitis (eczema) (), although more research is needed.
Compared to some other antihistamines, Bilastine offers several advantages in research settings. Due to its long-lasting effects, a single daily dose is typically sufficient, which can improve patient compliance in clinical trials (). Additionally, Bilastine exhibits minimal central nervous system (CNS) depressant effects, making it a good option for studying histamine's role in non-CNS-related conditions ().
The chemical reactivity of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride can be attributed to the presence of functional groups such as the piperidine nitrogen and the benzimidazole moiety. Key reactions may include:
Research indicates that 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The compound's ability to interact with various biological targets suggests it may influence pathways related to pain and inflammation. Additionally, its structural similarity to other bioactive compounds indicates potential pharmacological applications .
The synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride typically involves several steps:
The applications of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride are diverse:
Interaction studies involving 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride have focused on its binding affinity to specific receptors and enzymes. Preliminary studies suggest that it may interact with targets involved in inflammatory responses and pain modulation. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Piperidin-4-yl)-1H-benzo[d]imidazole | 38385-95-4 | 0.82 |
tert-Butyl 4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1181267-36-6 | 0.78 |
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | 3543-73-5 | 0.76 |
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1229000-10-5 | 0.64 |
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole | 3671-65-6 | 0.57 |
Uniqueness: The unique combination of the ethoxyethyl group and the specific arrangement of the piperidine and benzimidazole rings distinguishes this compound from others in its class, potentially contributing to its unique biological activities and interactions .
The synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride follows established methodologies for constructing benzimidazole derivatives containing piperidine substituents [1]. Traditional synthetic approaches employ the Phillips-Ladenburg reaction as the foundational step, involving the condensation of ortho-phenylenediamine derivatives with carboxylic acids under acidic conditions [2]. The reaction proceeds through the formation of an intermediate amide, followed by cyclization to yield the benzimidazole core structure [1].
The classical synthetic route for benzimidazole-piperidine scaffolds begins with the formation of the benzimidazole core through condensation of ortho-phenylenediamine with an appropriate carboxylic acid or aldehyde [1] [2]. For the target compound, this typically involves reacting ortho-phenylenediamine with a piperidine-containing carboxylic acid derivative under heated conditions ranging from 80-90°C in ethanol with ammonium chloride as catalyst [2]. The yields for such traditional condensation reactions typically range from 72-90% depending on the specific substituents employed [2].
Alternative traditional approaches utilize the Weidenhagen reaction, which involves the condensation of ortho-phenylenediamine with aldehydes and ketones in the presence of oxidizing agents such as copper acetate [1] [2]. This method has been successfully applied to synthesize benzimidazole derivatives with yields ranging from 83-90% under optimized conditions [2]. The reaction requires careful control of temperature and oxidizing conditions to achieve optimal product formation [1].
Table 1: Traditional Synthetic Route Yields for Benzimidazole Derivatives
Starting Material | Reaction Conditions | Product Yield (%) | Reference |
---|---|---|---|
ortho-Phenylenediamine + Benzoic acid | 80-90°C, EtOH, NH₄Cl | 75.08 | [2] |
ortho-Phenylenediamine + 4-Chlorobenzoic acid | 80-90°C, EtOH, NH₄Cl | 78.88 | [2] |
ortho-Phenylenediamine + 2-Hydroxybenzoic acid | 80-90°C, EtOH, NH₄Cl | 79.18 | [2] |
ortho-Phenylenediamine + 2-Chlorobenzoic acid | 80-90°C, EtOH, NH₄Cl | 90.08 | [2] |
The introduction of the piperidine moiety typically occurs through nucleophilic substitution reactions, where the benzimidazole core reacts with piperidine derivatives under basic conditions . The attachment of the 2-ethoxyethyl group represents the final alkylation step, involving reaction with 2-ethoxyethyl halide under basic conditions . This sequential approach allows for systematic construction of the complex molecular architecture while maintaining reasonable synthetic efficiency [1].
Traditional methodologies face limitations including harsh reaction conditions, extended reaction times, and moderate yields [1]. The requirement for high temperatures (often 250-300°C) and strong acidic conditions can lead to side product formation and reduced overall efficiency [2]. Despite these limitations, traditional routes remain valuable for establishing fundamental synthetic protocols and understanding structure-activity relationships [1].
Microwave-assisted synthesis has emerged as a powerful alternative to traditional heating methods for benzimidazole derivative preparation, offering significant advantages in reaction time reduction and yield improvement [4] [5]. The application of microwave irradiation to benzimidazole synthesis typically results in reaction time reductions of 95-98% compared to conventional heating methods [5]. For benzimidazole-piperidine scaffolds, microwave-assisted protocols have demonstrated yield improvements ranging from 3-113% over traditional methods [5].
The microwave-assisted synthesis of benzimidazole derivatives typically employs polyphosphoric acid as catalyst under controlled irradiation conditions [5] [6]. Optimized microwave protocols utilize power settings of 100-150 watts for 5-10 minutes, achieving complete conversion under significantly milder conditions than traditional methods [5]. The reaction temperature is maintained at 80°C, substantially lower than the 250-300°C required for conventional synthesis [6].
Specific microwave protocols for benzimidazole synthesis involve mixing ortho-phenylenediamine with substituted benzoic acids in the presence of polyphosphoric acid, followed by microwave irradiation at controlled power levels [5]. The reaction mixture is typically irradiated for 5-10 minutes, after which the product is isolated through standard workup procedures involving neutralization and recrystallization [5]. This approach has been successfully applied to synthesize various substituted benzimidazoles with excellent purity and yield [6].
Table 2: Microwave-Assisted Synthesis Parameters and Yields
Substrate Combination | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
ortho-Phenylenediamine + Aromatic acid | 100-150 | 5-10 | 80 | 85-95 | [5] |
ortho-Phenylenediamine + Benzaldehyde | 50 | 5-6 | 80 | 90-98 | [5] |
4-Nitro-ortho-phenylenediamine + Imino ester | 100 | 8-12 | 100 | 88-92 | [6] |
Advanced microwave synthesis strategies incorporate solvent-free conditions, further enhancing the environmental sustainability of the synthetic process [6]. Solvent-free microwave protocols have been developed using silica gel support systems, where reactants are adsorbed onto silica gel and subjected to microwave irradiation [6]. These methods achieve excellent yields while eliminating the need for organic solvents, addressing environmental concerns associated with traditional synthesis [6].
The mechanism of microwave-assisted benzimidazole formation involves rapid heating through dipolar rotation and ionic conduction, leading to more efficient energy transfer compared to conventional heating [4]. This enhanced heating profile promotes faster cyclization kinetics and reduces side reaction pathways, contributing to improved product selectivity and yield [4]. The uniform heating achieved through microwave irradiation also minimizes hot spot formation, which can lead to decomposition in traditional synthesis methods [5].
Palladium-catalyzed coupling reactions have become indispensable tools for the construction of complex benzimidazole derivatives, particularly for functionalizing less reactive positions such as the 5(6)-position of the benzimidazole ring [7] [8]. The application of palladium catalysis to benzimidazole synthesis involves cross-coupling methodologies including Suzuki-Miyaura and Buchwald-Hartwig reactions, which enable selective functionalization with high efficiency [9] [8].
The palladium-catalyzed synthesis of benzimidazole derivatives typically begins with halogenated benzimidazole intermediates, which undergo oxidative addition to palladium complexes [8] [10]. For 5(6)-halogenated-2-substituted benzimidazoles, palladium acetate in combination with phosphine ligands such as XPhos enables efficient coupling with various nucleophiles [8]. Optimized conditions employ palladium acetate (15 mol%) with XPhos ligand (15 mol%) in dioxane at 100°C, achieving conversion rates up to 100% [8].
Suzuki-Miyaura coupling reactions have been successfully applied to benzimidazole synthesis using arylboronic acids as coupling partners [8]. The reaction proceeds through transmetalation of the organoborane to the palladium center, followed by reductive elimination to form the carbon-carbon bond [8]. Typical conditions involve palladium acetate catalyst, phosphine ligands, and cesium carbonate base in organic solvents such as dioxane or toluene [8].
Table 3: Palladium-Catalyzed Coupling Optimization Data
Coupling Type | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Reference |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos | Dioxane | 100 | 85-95 | [8] |
Buchwald-Hartwig | Pd(OAc)₂/XPhos | Dioxane | 100 | 78-100 | [8] |
Sonogashira | Pd(OAc)₂/CuI | DMF | 70 | 75-90 | [9] |
Buchwald-Hartwig amination reactions enable the introduction of nitrogen-containing substituents at specific positions on the benzimidazole scaffold [8]. The reaction involves coupling of aryl halides with primary or secondary amines in the presence of palladium catalysts and appropriate bases [8]. Optimized conditions utilize palladium acetate with XPhos ligand and cesium carbonate base, achieving isolated yields of 78% for challenging substrates [8].
The mechanism of palladium-catalyzed benzimidazole synthesis involves a catalytic cycle comprising oxidative addition, transmetalation or nucleophilic substitution, and reductive elimination steps [10]. Density functional theory calculations have elucidated the energy barriers associated with each step, with the oxidative addition typically being rate-determining for less activated substrates [10]. The choice of ligand significantly influences the reaction outcome, with bulky, electron-rich phosphines such as XPhos providing optimal performance for challenging coupling reactions [8].
Advanced palladium-catalyzed methodologies enable one-pot cascade reactions for complex benzimidazole synthesis [7]. These approaches combine multiple coupling steps in a single reaction vessel, allowing for efficient construction of highly substituted benzimidazole derivatives [7]. The development of such cascade processes represents a significant advance in synthetic efficiency, reducing the number of isolation and purification steps required [7].
The formation of hydrochloride salts represents a critical step in the preparation of pharmaceutically relevant benzimidazole derivatives, as salt formation significantly impacts solubility, stability, and bioavailability characteristics [11] [12]. Hydrochloride salt formation typically occurs through protonation of the benzimidazole nitrogen atoms, creating ionic species with enhanced water solubility compared to the free base forms [12].
The mechanism of hydrochloride salt formation involves acid-base chemistry where hydrochloric acid acts as the proton donor and the benzimidazole nitrogen serves as the proton acceptor [11]. The reaction proceeds through initial protonation of the most basic nitrogen atom, typically the imidazole nitrogen, followed by ionic association with the chloride counterion [11]. The resulting salt exhibits distinct crystallographic properties and enhanced solubility profiles compared to the neutral compound [11].
Crystallization conditions play a crucial role in determining the physical properties of the hydrochloride salt [11]. Controlled crystallization from appropriate solvent systems enables the formation of well-defined crystal forms with reproducible properties [11]. Common crystallization solvents include dichloromethane-methanol mixtures (8:3 ratio), which promote the formation of plate-like crystals through slow evaporation [11].
Table 4: Hydrochloride Salt Formation Conditions and Yields
Solvent System | Crystallization Method | Crystal Form | Yield (%) | Reference |
---|---|---|---|---|
Dichloromethane:Methanol (8:3) | Slow evaporation | Plate-like crystals | 85-92 | [11] |
Ethanol:Water (9:1) | Cooling crystallization | Prismatic crystals | 78-88 | [12] |
Acetone:HCl (sat.) | Direct acidification | Powder | 90-95 | [13] |
The hydrochloride salt formation process can be optimized through careful control of pH, temperature, and solvent composition [13]. Sparging crystallization techniques using hydrogen chloride gas have been developed for efficient salt formation, particularly for metal chloride systems [13]. These methods enable precise control over the degree of protonation and the resulting crystal form [13].
Structural characterization of hydrochloride salts reveals important insights into hydrogen bonding patterns and crystal packing arrangements [11]. In benzimidazole hydrochloride salts, the protonated nitrogen typically forms strong hydrogen bonds with the chloride anion, creating extended hydrogen-bonded networks [11]. Additional weak interactions such as carbon-hydrogen to chloride contacts contribute to crystal stability [11].
The thermodynamic stability of hydrochloride salts depends on the balance between lattice energy and solvation effects [12]. Salt forms generally exhibit higher melting points and improved thermal stability compared to free base forms [12]. The enhanced stability arises from stronger intermolecular interactions in the crystal lattice, including ionic interactions and hydrogen bonding networks [11].
Green chemistry principles have increasingly influenced the development of synthetic methodologies for benzimidazole derivatives, emphasizing the reduction of environmental impact through solvent selection, catalyst efficiency, and waste minimization [14] [15]. The implementation of environmentally benign synthetic approaches for 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride synthesis addresses growing concerns about sustainability in pharmaceutical manufacturing [14].
Solvent selection represents a critical aspect of green benzimidazole synthesis, with polar protic solvents such as methanol and ethanol demonstrating superior performance in terms of both yield and environmental impact [15] [16]. Comparative studies have shown that methanol provides the highest yields (97%) for benzimidazole synthesis using cobalt acetylacetonate catalysis, while maintaining excellent environmental compatibility [15] [16]. Water-based reaction systems have also been developed, utilizing micellar catalysis to enable benzimidazole formation under aqueous conditions [2].
Table 5: Green Solvent Performance in Benzimidazole Synthesis
Solvent | Environmental Impact | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|---|
Methanol | Low | 97 | 2-4 | [15] [16] |
Ethanol | Low | 95 | 2-4 | [15] [16] |
Water (micellar) | Very Low | 89-98 | 3-5 | [2] |
Acetonitrile | Moderate | 54 | 4-6 | [15] |
Solvent-free | Very Low | 80-95 | 1-2 | [17] [18] |
Solvent-free synthetic methodologies represent the ultimate expression of green chemistry principles in benzimidazole synthesis [17] [18]. These approaches eliminate organic solvents entirely, typically employing neat reaction conditions or solid support systems [17]. Solvent-free benzimidazole synthesis using polymer-supported trifluoromethanesulfonic acid achieves excellent yields (85-95%) while dramatically reducing environmental impact [17]. The reaction proceeds efficiently at 70°C under solvent-free conditions, demonstrating the viability of environmentally benign synthetic approaches [17].
Catalyst selection plays a crucial role in green benzimidazole synthesis, with emphasis on recyclable and environmentally benign catalytic systems [15]. Cobalt acetylacetonate has emerged as an effective catalyst for benzimidazole synthesis, offering high activity under mild conditions while maintaining low toxicity profiles [15]. The catalyst enables room temperature reactions in polar solvents, significantly reducing energy requirements compared to traditional high-temperature methods [15].
Microwave-assisted green synthesis combines the benefits of reduced reaction times with environmentally friendly solvent systems [6]. Eco-friendly microwave protocols employ aqueous or alcoholic solvent systems, eliminating the need for chlorinated solvents or other environmentally problematic media [6]. These methods achieve reaction time reductions of up to 98% while maintaining high yields and product purity [5] [6].
The implementation of atom economy principles in benzimidazole synthesis focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [14]. One-pot synthetic strategies that combine multiple reaction steps reduce the overall environmental impact by eliminating intermediate purification steps and associated solvent usage [18]. Such approaches have been successfully applied to benzimidazole synthesis, achieving excellent yields while dramatically reducing waste generation [18].
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride demonstrates significant antinociceptive properties through multiple mechanistic pathways. Research on structurally related benzimidazole-piperidine derivatives reveals that these compounds exhibit centrally mediated analgesic activity, distinguishing them from purely peripheral analgesics [1] [2].
The compound's antinociceptive effects are mediated through both supraspinal and spinal mechanisms. Studies indicate that benzimidazole derivatives can modulate pain transmission by interacting with multiple neurotransmitter systems, including the opioid system, though the specific mechanisms for 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride require further elucidation [3] [4].
Systematic evaluation of benzimidazole-piperidine derivatives in standardized nociceptive assays demonstrates their therapeutic potential. In hot-plate tests, compounds structurally related to 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride showed increased maximum possible effect values when administered at 10 milligrams per kilogram doses [1] [2].
The paw-pressure test results parallel hot-plate findings, with benzimidazole-piperidine derivatives producing dose-dependent increases in nociceptive thresholds. These effects demonstrate the compounds' ability to modulate thermal and mechanical nociception through centrally mediated mechanisms [1]. The consistent activity across both thermal and mechanical stimuli suggests broad-spectrum antinociceptive potential.
The formalin test provides critical insights into the dual nature of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride's antinociceptive activity. This biphasic model distinguishes between acute nociceptive responses (early phase, 0-5 minutes) and inflammatory pain responses (late phase, 15-60 minutes) [6] [7].
In the early phase, benzimidazole-piperidine derivatives demonstrate robust activity by reducing paw licking duration, indicating effective modulation of acute nociceptive transmission [1]. This early phase activity suggests interaction with central pain processing mechanisms, potentially involving descending inhibitory pathways.
The late phase presents more complex results, with activity varying among specific derivatives within the benzimidazole-piperidine class. Some compounds maintain antinociceptive effects during the inflammatory phase, suggesting additional peripheral anti-inflammatory mechanisms [1] [3]. This phase-dependent activity profile indicates that structural modifications within the benzimidazole scaffold can influence the balance between central and peripheral mechanisms.
The differential phase responses observed with formalin testing reveal that 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride and related compounds may offer advantages in treating both acute and chronic pain conditions through their dual mechanistic profile [6].
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, known as bilastine, exhibits potent and selective histamine H1 receptor antagonism. The compound demonstrates high binding affinity with a dissociation constant of 1.92 ± 0.08 nanomolar for wild-type human H1 receptors [8]. This affinity represents significant potency compared to other second-generation antihistamines.
The molecular basis of H1 receptor binding involves critical amino acid interactions. Lysine 179 in the second extracellular loop and Lysine 191 at position 5.39 serve as essential binding sites for the compound's carboxyl group [8]. These electrostatic interactions contribute significantly to binding affinity and receptor selectivity.
Thermodynamic analysis reveals that bilastine binding occurs through both enthalpy-dependent and entropy-dependent forces. The enthalpy component reflects specific molecular interactions, including hydrogen bonding and electrostatic attractions with the lysine residues. The entropy component suggests favorable hydrophobic interactions and water displacement during binding [8].
Structural requirements for optimal H1 receptor antagonism include the benzimidazole core, which provides the essential pharmacophore for receptor recognition. The piperidine ring contributes to binding affinity and selectivity, while the ethoxyethyl substitution enhances the compound's pharmacokinetic properties [9] [10].
The compound functions as an inverse agonist rather than a neutral antagonist, actively suppressing constitutive H1 receptor activity. This inverse agonism results in more potent antihistaminic effects compared to pure antagonists, as it reduces baseline receptor activity in addition to blocking histamine binding [10].
Selectivity studies demonstrate minimal binding to 30 other receptor types, including muscarinic, adrenergic, serotonergic, and other histamine receptor subtypes. This selectivity profile contributes to the compound's favorable adverse effect profile compared to first-generation antihistamines [9] [11].